molecular formula C9H10N2O B1282378 7-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 66491-03-0

7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1282378
CAS RN: 66491-03-0
M. Wt: 162.19 g/mol
InChI Key: VNUQVKZHEBCTNT-UHFFFAOYSA-N
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Description

The compound 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves complex reactions that can include cyclization and C-H activation. For instance, the synthesis of 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones was achieved through a Rh(III)-catalyzed cascade annulation process, starting from N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes . This method could potentially be adapted for the synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic system, which can significantly influence the compound's reactivity and interaction with biological targets. For example, the presence of an acidic hydrogen in the aminosulfonyl group of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline was found to be crucial for its selectivity towards the enzyme phenylethanolamine N-methyltransferase (PNMT) . This suggests that the molecular structure, particularly the functional groups attached to the isoquinoline core, plays a vital role in the biological activity of these compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including alkylation and acylation. The study of 3-Amino-4-hydroxyquinolin-2(1H)-one derivatives revealed that the intermediates, oxazolo[4,5-c]quinolin-4(5H)-ones, could be alkylated, and the aminocarbostyrils could be acylated . These reactions are important for modifying the structure and properties of the compounds, which could be relevant for the chemical manipulation of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the solubility, stability, and reactivity of the compounds. The study of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one showed that these compounds exhibited selective anticancer activity, with some having the ability to inhibit cell migration . This indicates that the physical and chemical properties of these derivatives are critical for their biological activity and potential therapeutic applications.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

7-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have been studied for their synthesis and anti-inflammatory activities. Research shows that certain derivatives exhibit significant activity in inhibiting carrageenin edema and granuloma formation in rats, suggesting potential applications in anti-inflammatory drug development (Odasso et al., 1977).

Stereochemistry and Derivative Synthesis

The stereochemistry of some 3-Amino(aryl)methylphthalides and the derived 3,4-dihydroisoquinolin-1(2H)-ones has been investigated. This research contributes to understanding the chemical behavior and potential applications of these compounds in various synthetic routes (Collins et al., 1989).

C–H Bond Aminoimidoylation in Synthesis

A method for efficient access to 1-amino-3,4-dihydroisoquinolines using palladium-catalyzed intramolecular C–H bond aminoimidoylation has been developed. This method is important for synthesizing 1-amino-3,4-dihydroisoquinolines under redox neutral conditions, highlighting a novel approach in chemical synthesis (Xiong et al., 2019).

Cyclisation of Arylalkyl Isothiocyanates

Research on the cyclisation of arylalkyl isothiocyanates to synthesize 1-substituted 3,4-dihydroisoquinolines shows the potential of these compounds as precursors for various synthetic applications. This synthesis route offers a pathway to create a range of 1-amino compounds (Gittos et al., 1976).

Synthesis of Dihydroisoquinolines

Studies on the synthesis of dihydroisoquinolines, such as 3,4-dihydroisoquinolines, have focused on developing new methods and synthetic routes. These syntheses are crucial for creating compounds that serve as precursors to isoquinolines and tetrahydroisoquinolines, essential in various pharmaceutical and chemical applications (Chaumontet et al., 2009).

Alkylation and Derivative Formation

The alkylation of C-H bonds with N-vinylphthalimide through a rhodium-catalyzed reaction is another area of research. This process leads to the formation of 3,4-dihydroisoquinolin-1(2H)-one derivatives, showing the compound's versatility in chemical synthesis (He & Chatani, 2018).

properties

IUPAC Name

7-amino-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUQVKZHEBCTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522441
Record name 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

66491-03-0
Record name 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-1,2,3,4-tetrahydroisoquinolin-1-one
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Synthesis routes and methods I

Procedure details

A suspension of 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (11.6 g, 60 mmol) and 10% Pd/C (1.2 g,) in MeOH was stirred overnight at RT under H2 (40 psi). The mixture was filtered through Celite® and washed with MeOH. The filtrate was evaporated under vacuum to afford 8.2 g of 7-amino-3,4-dihydro-2H-isoquinolin-1-one, which was used without further purification.
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11.6 g
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1.2 g
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Synthesis routes and methods II

Procedure details

10% Pd/C (100 mg) was added to a solution of 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (I-24a: 900 mg, 4.6875 mmol) in methanol (20 mL) at room temperature under nitrogen atmosphere. The resulting mixture was hydrogenated at room temperature for 3.5 hours. The reaction was monitored by TLC (100% ethylacetate). The reaction mixture was filtered; the filtrate was concentrated and dried to afford 800 mg of the crude product which was used in the next step without further purification.
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900 mg
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100 mg
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Synthesis routes and methods III

Procedure details

Compounds within the scope of the invention may be prepared as depicted in Scheme 1. In general, an aldehyde, such as 4-cyanobenzaldehyde, and an amine, such as N1-boc-1,3-diamino-n-propane can be reacted in a suitable solvent (eg., THF or chloroform) to form an imine intermediate. The solvent may then be evaporated under reduced pressure, and the residue redissolved in DMF. The imine is then reacted with 7-nitro-homopthallic anhydride, (i.e., 7-Nitro-1H-2-benzopyran-1,3(4H)-dione) to produce a 7-nitro-3,4-dihydroisoquinolin-1(2H)-one, such as tert-butyl (3-(3-(4-cyanophenyl)-7-nitro-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propyl)carbamate (Intermediate 1). The nitro group of the 7-nitro-3,4-dihydroisoquinolin-1(2H)-one can then be treated with a reducing agent, such as hydrogen in the presence of 10% palladium on carbon, in a suitable solvent (MeOH) to give a 7-amino-3,4-dihydroisoquinolin-1(2H)-one, such as tert-butyl (3-(7-amino-3-(4-cyanophenyl)-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propyl)carbamate (Intermediate 13). The 7-amino-3,4-dihydroisoquinolin-1(2H)-one may be dissolved in a suitable solvent (eg., benzene) and then be treated with an organic isocyanates, such as 4-acetylphenyl isocyanates, in the presence of a strong base (eg, DIPEA) to produce a urea, such as tert-butyl {3-[7-({[(4-acetylphenyl)amino]carbonyl}amino)-3-(4-cyanophenyl)-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl]propyl}carbamate (Intermediate 23), a compound which falls under the scope of the invention. At this stage, those skilled in the art will appreciate that many additional compounds that fall under the scope of the invention may be prepared by performing various common chemical reactions. For instance, a sulfide group may be oxidized to sulfoxide or sulfone groups by treatment with a suitable oxidizing agent (eg., m-chloroperbenzoic acid). Or, for example, the t-butylcarbamate group may be removed by treatment with a strong acid, such as trifluoroacetic acid, to give an amine product, such as 1-(4-acetyl phenyl)-3-[2-(2-aminoethyl)-3-(4-cyanophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl]urea (Compound 2). Details of certain specific chemical transformations are provided in the examples.
Name
tert-butyl (3-(3-(4-cyanophenyl)-7-nitro-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PP Kung, E Rui, S Bergqvist, P Bingham… - Journal of medicinal …, 2016 - ACS Publications
A new enhancer of zeste homolog 2 (EZH2) inhibitor series comprising a substituted phenyl ring joined to a dimethylpyridone moiety via an amide linkage has been designed. A …
Number of citations: 63 pubs.acs.org

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